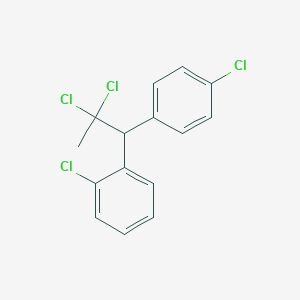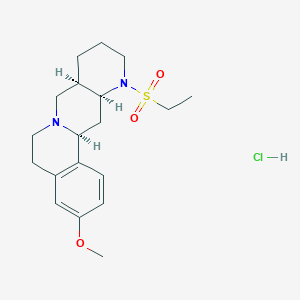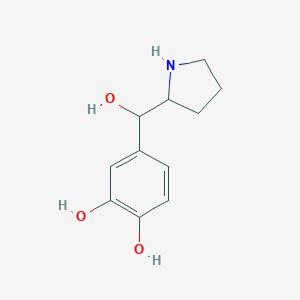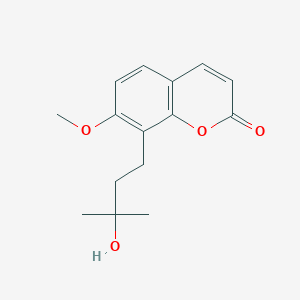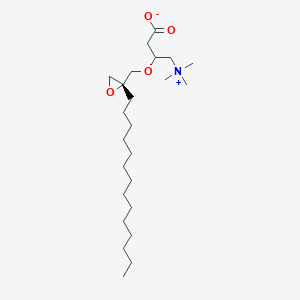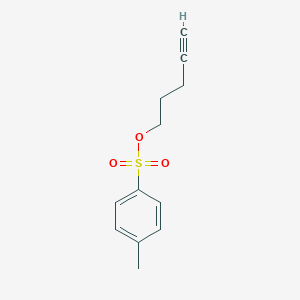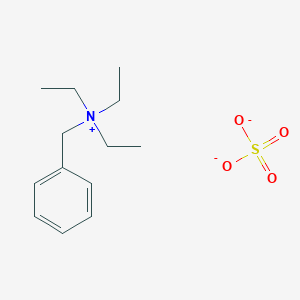
Benzyltriethylammonium sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyltriethylammonium sulfate (BTEAS) is a quaternary ammonium salt that has been widely used for various research purposes. It is a white crystalline powder that is soluble in water and other polar solvents. BTEAS has been extensively studied for its ability to act as a phase transfer catalyst and as a surfactant in various chemical reactions.
科学的研究の応用
Benzyltriethylammonium sulfate has been used in various scientific research applications, including organic synthesis, chemical analysis, and biological research. It is commonly used as a phase transfer catalyst to facilitate the transfer of a reactant from one phase to another. Benzyltriethylammonium sulfate has also been used as a surfactant to stabilize emulsions and micelles in various chemical reactions. In biological research, Benzyltriethylammonium sulfate has been used as a reagent to extract and purify DNA and RNA from cells.
作用機序
Benzyltriethylammonium sulfate acts as a phase transfer catalyst by forming a complex with the reactant and transferring it from one phase to another. The positively charged nitrogen atom in Benzyltriethylammonium sulfate interacts with the negatively charged reactant, allowing it to be solubilized in the organic phase. Benzyltriethylammonium sulfate also acts as a surfactant by reducing the surface tension between two immiscible phases, allowing them to mix more easily.
生化学的および生理学的効果
Benzyltriethylammonium sulfate has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have low toxicity and is generally considered safe for laboratory use. Benzyltriethylammonium sulfate has been used in some studies to extract DNA and RNA from cells without damaging them.
実験室実験の利点と制限
Benzyltriethylammonium sulfate has several advantages for laboratory experiments. It is a highly effective phase transfer catalyst and surfactant, making it useful for a wide range of chemical reactions. It is also relatively inexpensive and easy to synthesize. However, Benzyltriethylammonium sulfate has some limitations. It can be difficult to remove from the reaction mixture, and it can also cause unwanted side reactions in some cases.
将来の方向性
There are several future directions for research involving Benzyltriethylammonium sulfate. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the use of Benzyltriethylammonium sulfate in biological applications, such as the extraction and purification of proteins and other biomolecules. Additionally, the use of Benzyltriethylammonium sulfate in nanotechnology and materials science is an emerging area of research that holds promise for the development of new materials and devices.
合成法
Benzyltriethylammonium sulfate can be synthesized through the reaction of benzyl chloride with triethylamine in the presence of sulfuric acid. The reaction produces Benzyltriethylammonium sulfate and hydrogen chloride gas. The crude product can be purified through recrystallization with water.
特性
CAS番号 |
19617-34-6 |
|---|---|
製品名 |
Benzyltriethylammonium sulfate |
分子式 |
C13H22NO4S- |
分子量 |
288.39 g/mol |
IUPAC名 |
benzyl(triethyl)azanium;sulfate |
InChI |
InChI=1S/C13H22N.H2O4S/c1-4-14(5-2,6-3)12-13-10-8-7-9-11-13;1-5(2,3)4/h7-11H,4-6,12H2,1-3H3;(H2,1,2,3,4)/q+1;/p-2 |
InChIキー |
MEPLDDAONLVHEF-UHFFFAOYSA-L |
SMILES |
CC[N+](CC)(CC)CC1=CC=CC=C1.[O-]S(=O)(=O)[O-] |
正規SMILES |
CC[N+](CC)(CC)CC1=CC=CC=C1.[O-]S(=O)(=O)[O-] |
その他のCAS番号 |
19617-34-6 |
同義語 |
benzyl-triethyl-azanium sulfate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



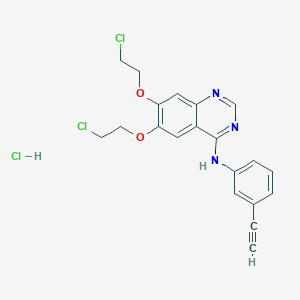

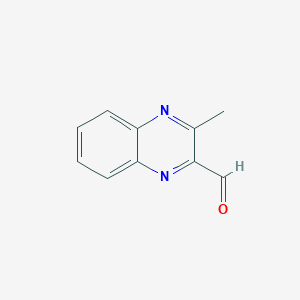
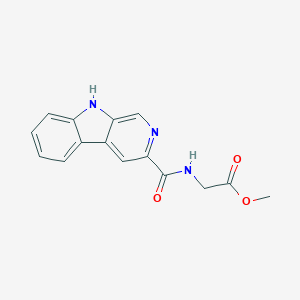
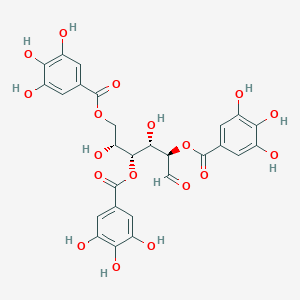
![5,6,8,9-Tetrahydrooxepino[4,5-b]pyridine](/img/structure/B27013.png)
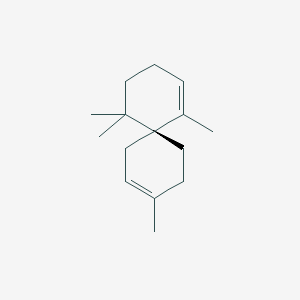
![3-[(Toluene-4-sulfonyl)-p-tolyl-amino]-propionic acid](/img/structure/B27019.png)
